![molecular formula C21H21N3O2 B6643357 1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643357.png)
1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione
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Overview
Description
1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of indole derivatives and has been synthesized through various methods.
Mechanism of Action
The exact mechanism of action of 1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione is not fully understood. However, it has been proposed that the compound acts as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It also interacts with various receptors such as 5-HT1A, 5-HT2A, and D2 receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are associated with the regulation of mood, cognition, and behavior. Furthermore, it has been found to decrease the levels of cortisol, a stress hormone, which is associated with the development of depression and anxiety.
Advantages and Limitations for Lab Experiments
1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity towards specific receptors, which makes it an ideal candidate for studying the mechanism of action of neurotransmitters and receptors. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.
Future Directions
1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione has several future directions for research. One of the directions is the development of more potent and selective analogs for the treatment of various diseases such as cancer, schizophrenia, and depression. Furthermore, the compound can be studied for its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, 1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesis Methods
1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione can be synthesized through various methods. One of the commonly used methods is the reaction of 1H-indole-3-carboxylic acid with 4-(3-methylphenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antipsychotic, and antidepressant properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has shown promising results in the treatment of schizophrenia and depression.
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-5-4-6-16(13-15)23-9-11-24(12-10-23)21(26)20(25)18-14-22-19-8-3-2-7-17(18)19/h2-8,13-14,22H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUBWHWWIGXMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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